molecular formula C6H2Cl3I B3055002 1,2,3-Trichloro-4-iodobenzene CAS No. 62720-28-9

1,2,3-Trichloro-4-iodobenzene

Cat. No.: B3055002
CAS No.: 62720-28-9
M. Wt: 307.3 g/mol
InChI Key: LZKJHOBHWRQKIL-UHFFFAOYSA-N
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Description

1,2,3-Trichloro-4-iodobenzene is an organic compound with the molecular formula C6H2Cl3I. It is a derivative of benzene, where three hydrogen atoms are replaced by chlorine atoms and one hydrogen atom is replaced by an iodine atom. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3-Trichloro-4-iodobenzene can be synthesized through several methods. One common method involves the halogenation of benzene derivatives. For instance, starting with 1,2,3-trichlorobenzene, iodination can be achieved using iodine and an oxidizing agent such as nitric acid. The reaction typically requires controlled conditions to ensure the selective substitution of the iodine atom .

Industrial Production Methods

Industrial production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions

1,2,3-Trichloro-4-iodobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as chlorine, bromine, and sulfuric acid are commonly used.

    Nucleophilic Substitution: Reagents include amines, thiols, and other nucleophiles.

Major Products Formed

Mechanism of Action

The mechanism of action of 1,2,3-Trichloro-4-iodobenzene involves its interaction with various molecular targets. The electron-withdrawing chlorine and iodine atoms influence the reactivity of the benzene ring, making it susceptible to electrophilic and nucleophilic attacks. The compound can participate in various pathways, including halogenation and substitution reactions, which are crucial for its role as an intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3-Trichloro-4-iodobenzene is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of three chlorine atoms and one iodine atom in specific positions makes it a valuable intermediate for synthesizing various complex organic molecules.

Properties

IUPAC Name

1,2,3-trichloro-4-iodobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl3I/c7-3-1-2-4(10)6(9)5(3)8/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZKJHOBHWRQKIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)Cl)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl3I
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70978348
Record name 1,2,3-Trichloro-4-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70978348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62720-28-9
Record name 1,2,3-Trichloro-4-iodobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062720289
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3-Trichloro-4-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70978348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 62720-28-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,2,3-TRICHLORO-4-IODOBENZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8J5J239RN7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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